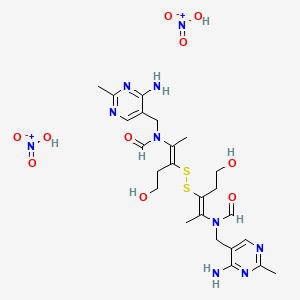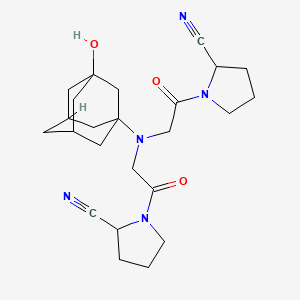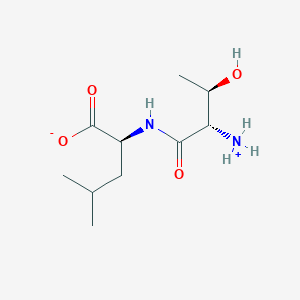![molecular formula C24H33ClN2O B8205312 N-benzyl-N-[2-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methylpropoxy)propyl]aniline;hydrochloride](/img/structure/B8205312.png)
N-benzyl-N-[2-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methylpropoxy)propyl]aniline;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bepridil hydrochloride involves multiple steps, starting from the appropriate precursors. The detailed synthetic route and reaction conditions are typically proprietary information held by pharmaceutical companies.
Industrial Production Methods
Industrial production of Bepridil hydrochloride involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process includes rigorous quality control measures to meet pharmaceutical standards. The compound is typically produced in solid form and can be dissolved in solvents like DMSO or water for various applications .
Chemical Reactions Analysis
Types of Reactions
Bepridil hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Reduction: This reaction can reduce certain functional groups, impacting the compound’s pharmacological properties.
Substitution: This reaction involves replacing one functional group with another, which can be used to create derivatives of Bepridil hydrochloride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with potentially different pharmacological activities .
Scientific Research Applications
Bepridil hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study calcium channel blockers and their interactions with other molecules.
Biology: Employed in research to understand calcium ion transport and its role in cellular functions.
Medicine: Investigated for its potential use in treating various cardiovascular conditions beyond angina pectoris.
Mechanism of Action
Bepridil hydrochloride exerts its effects by blocking calcium channels in the cell membrane, which reduces the influx of calcium ions into the cells. This action leads to the relaxation of vascular smooth muscle, decreased heart rate, and reduced myocardial oxygen demand. The molecular targets include L-type calcium channels, and the pathways involved are primarily related to calcium ion transport and signaling .
Comparison with Similar Compounds
Similar Compounds
Verapamil: Another calcium channel blocker used to treat angina and hypertension.
Diltiazem: Similar to Bepridil hydrochloride, it is used for angina and hypertension but has a different chemical structure.
Nifedipine: A dihydropyridine calcium channel blocker used for similar indications.
Uniqueness
Bepridil hydrochloride is unique in its ability to block multiple ion channels, including sodium and potassium channels, in addition to calcium channels. This broad spectrum of activity makes it particularly effective in certain clinical situations where other calcium channel blockers may not be as effective .
Properties
IUPAC Name |
N-benzyl-N-[2-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methylpropoxy)propyl]aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O.ClH/c1-20(2)18-27-19-22(24-14-9-15-25-24)17-26(23-12-7-4-8-13-23)16-21-10-5-3-6-11-21;/h3-8,10-13,20,22H,9,14-19H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYCZMGXKHVACP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCC(CN(CC1=CC=CC=C1)C2=CC=CC=C2)C3=NCCC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![[2-[2-[8-(2,2-Dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-6-oxooxan-4-yl] 7-[8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B8205302.png)

